3-(4-Methoxyphenyl)-3-methyl-2,3-dihydrobenzo[4,5]oxazolo[2,3-c][1,2,4]triazole
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Overview
Description
3-(4-Methoxyphenyl)-3-methyl-2,3-dihydrobenzo[4,5]oxazolo[2,3-c][1,2,4]triazole is a complex heterocyclic compound that features both oxazole and triazole rings
Mechanism of Action
Target of Action
Triazole compounds, which this compound is a part of, are known to bind with a variety of enzymes and receptors in the biological system . This broad range of interactions allows them to exhibit versatile biological activities.
Mode of Action
Triazole compounds are known for their ability to bind in the biological system with various enzymes and receptors . This interaction can lead to a variety of changes depending on the specific target and the nature of the binding.
Biochemical Pathways
Triazole compounds are known to influence a variety of biological pathways due to their broad range of interactions with enzymes and receptors .
Pharmacokinetics
The pharmacokinetic properties of triazole compounds can vary widely depending on their specific chemical structure .
Result of Action
Triazole compounds are known to exhibit a wide range of biological activities, including antimicrobial, antioxidant, and antiviral potential .
Action Environment
The synthesis of triazole compounds can be influenced by various factors, including the use of green chemistry conditions involving ultrasound chemistry and mechanochemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyphenyl)-3-methyl-2,3-dihydrobenzo[4,5]oxazolo[2,3-c][1,2,4]triazole typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the synthesis might begin with the formation of an oxazole ring through a cycloaddition reaction involving tosylmethylisocyanides (TosMICs) and imines or aldehydes .
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve high-throughput synthesis techniques to ensure efficiency and scalability. Continuous flow processes and microwave-assisted synthesis are potential methods that could be employed to enhance reaction rates and yields .
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxyphenyl)-3-methyl-2,3-dihydrobenzo[4,5]oxazolo[2,3-c][1,2,4]triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at positions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield corresponding oxides, while reduction could produce alcohols or amines .
Scientific Research Applications
3-(4-Methoxyphenyl)-3-methyl-2,3-dihydrobenzo[4,5]oxazolo[2,3-c][1,2,4]triazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazoles: Known for their stability and wide range of applications in medicinal chemistry.
Oxazoles: Commonly used in drug discovery due to their ability to interact with various biological targets.
Uniqueness
What sets 3-(4-Methoxyphenyl)-3-methyl-2,3-dihydrobenzo[4,5]oxazolo[2,3-c][1,2,4]triazole apart is its dual-ring structure, which combines the properties of both oxazole and triazole rings.
Properties
IUPAC Name |
1-(4-methoxyphenyl)-1-methyl-2H-[1,2,4]triazolo[3,4-b][1,3]benzoxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2/c1-16(11-7-9-12(20-2)10-8-11)18-17-15-19(16)13-5-3-4-6-14(13)21-15/h3-10,18H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKHXMSRHQOACBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(NN=C2N1C3=CC=CC=C3O2)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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